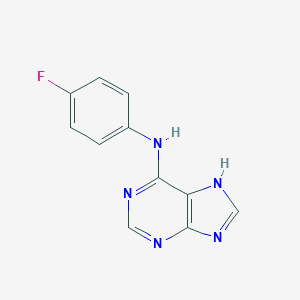

7H-ADENINE, N-(p-FLUOROPHENYL)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of adenine derivatives, including those modified to include fluorophenyl groups, involves complex chemical pathways. The synthesis of adenine in interstellar space, through HCN pentamerization, provides a fundamental perspective on adenine formation, although it primarily focuses on unmodified adenine (Glaser, Hodgen, Farrelly, & McKee, 2007)1. For modified adenine, such as “7H-ADENINE, N-(p-FLUOROPHENYL)-,” the synthesis involves specialized chemical reactions, potentially including direct arylation processes (Váňa, Vrzal, Dvořáková, Himl, & Linhart, 2014)2, which could be adapted for the introduction of fluorophenyl groups.

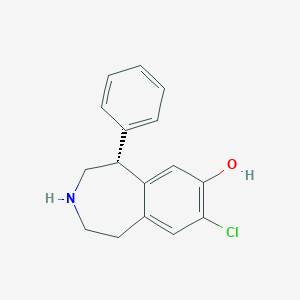

Molecular Structure Analysis

The molecular structure of adenine derivatives is crucial in determining their chemical behavior and interaction capabilities. Structural analysis of adenine and its derivatives, like the N7 and C8 translocation impacts on metal binding behavior (Domínguez‐Martín et al., 2013)3, provides insights into how structural modifications can influence chemical properties and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving adenine derivatives reveal their reactivity and potential applications. The synthesis and reactions of adenine derivatives highlight their versatility and the effects of substituents on their chemical behavior (Martínez et al., 2020)4. Specific reactions, like the direct arylation with fluoro- and chloronitrobenzenes (Váňa et al., 2014)2, illustrate the methodologies for introducing functional groups that alter the compound's chemical properties.

Physical Properties Analysis

The physical properties of “7H-ADENINE, N-(p-FLUOROPHENYL)-” are determined by its molecular structure. Studies on similar compounds provide a basis for understanding how modifications affect properties like solubility, stability, and melting point. For example, the synthesis and characterization of fluorinated adenine derivatives offer insights into how fluorophenyl groups could influence the physical properties of adenine derivatives (Zhang et al., 2019)5.

Chemical Properties Analysis

The chemical properties of adenine derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in various fields. Research into adenine's reactions with different substituents and conditions (Dai et al., 2007)6 provides a foundation for understanding how “7H-ADENINE, N-(p-FLUOROPHENYL)-” behaves chemically.

Aplicaciones Científicas De Investigación

Radiative Decay Engineering and Biophysical Applications

Fluorine's unique properties are leveraged in radiative decay engineering (RDE), a method that modifies the emission of fluorophores or chromophores by altering their radiative decay rates. This technique, exploiting the interaction of fluorophores with metallic surfaces, has profound implications for increasing emission efficiency, enhancing photostability, and directing emission in specific directions, offering new opportunities in fluorescence spectroscopy and its applications in biochemistry and molecular biology (Lakowicz, 2001).

Pharmacophore Design and Kinase Inhibition

In the realm of drug design, fluorinated compounds, such as those with a 4-fluorophenyl ring, play a critical role. The design and synthesis of kinase inhibitors with fluorinated imidazole scaffolds demonstrate the utility of fluorine in enhancing binding selectivity and potency. These compounds, targeting the p38 mitogen-activated protein kinase, are pivotal in the development of treatments for inflammatory diseases, showcasing the importance of fluorine in medicinal chemistry (Scior et al., 2011).

Fluorophores in Molecular Imaging

The toxicity and application of organic fluorophores, including those fluorinated, are crucial for their use in molecular imaging. Research into the safety and efficacy of various widely used fluorophores, such as fluorescein and indocyanine green, underscores the careful consideration needed when employing these compounds for real-time cancer diagnosis and treatment monitoring. This area of study is vital for advancing molecular imaging techniques and improving patient care (Alford et al., 2009).

Propiedades

IUPAC Name |

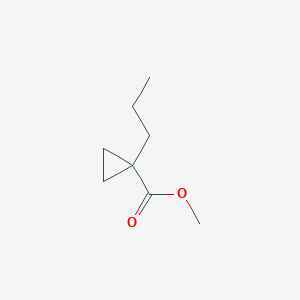

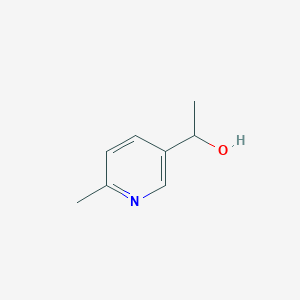

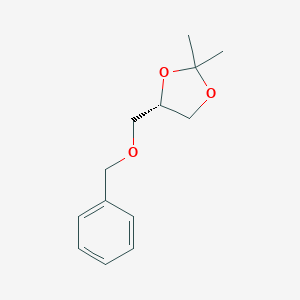

N-(4-fluorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73663-95-3 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxycalix[6]arene](/img/structure/B17606.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)